Glycocholic acid hydrate chemical properties and structure
Glycocholic acid hydrate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, structure, and biological significance of glycocholic acid hydrate. It is designed to be a valuable resource for professionals in research, development, and quality control, offering detailed experimental protocols and a thorough examination of its role in metabolic signaling pathways.
Chemical Properties and Structure
Glycocholic acid is a primary bile acid, formed in the liver through the conjugation of cholic acid with the amino acid glycine.[1] It plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.[1] The hydrated form is commonly encountered in laboratory settings.
Physicochemical Properties
A summary of the key physicochemical properties of glycocholic acid hydrate is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₂₆H₄₃NO₆·xH₂O | [2][3] |
| Molecular Weight | 465.63 g/mol (anhydrous) | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | Approximately 128-130 °C (for the sesquihydrate) | [2] |
| 165-168 °C (anhydrous) | [1] | |
| Solubility | Water: Slightly soluble (0.33 g/L at 15°C, 8.3 g/L in boiling water) | [2] |
| Ethanol: Approximately 1 mg/mL | [2] | |
| DMSO: Approximately 10 mg/mL | [2] | |
| Dimethylformamide (DMF): Approximately 10 mg/mL | [2] | |
| pKa | 3.8 - 4.4 | [4] |
| Optical Rotation | [α]D²³ +30.8° (c = 7.5 in 95% ethanol) | [2] |
Structural Information
The chemical structure of glycocholic acid consists of a steroid nucleus (cholic acid) linked via an amide bond to glycine.
| Identifier | Value | References |
| IUPAC Name | 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | [1] |
| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(--INVALID-LINK--O)C)O">C@HO)C | [1] |
| InChI Key | RFDAIACWWDREDC-FRVQLJSFSA-N | [1] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of glycocholic acid hydrate, as well as a protocol for assessing its biological activity.
Determination of Melting Point
Method: Capillary Melting Point Method
-
Sample Preparation: Finely powder a small amount of dry glycocholic acid hydrate. Pack the powder into a capillary melting point tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[5]
-
Apparatus: Use a calibrated digital melting point apparatus.
-
Procedure:
-
Place the packed capillary tube into the heating block of the apparatus.
-
Set the initial heating rate to a rapid setting to approach the expected melting point (approximately 120 °C).
-
Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[5]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[5]
-
For accurate results, perform the determination in triplicate.
-
Determination of Solubility
Method: Shake-Flask Method[6]
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of glycocholic acid hydrate into a series of vials containing a known volume (e.g., 5 mL) of the desired solvent (e.g., water, ethanol, DMSO).
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After 24 hours, carefully filter the solutions using a 0.45 µm syringe filter to remove undissolved solid.
-
Dilute an aliquot of the clear supernatant with an appropriate solvent.
-
Analyze the concentration of glycocholic acid in the diluted supernatant using a validated analytical method, such as HPLC-UV (see section 2.4).
-
-
Calculation:
-
Calculate the solubility in mg/mL or g/L based on the measured concentration and the dilution factor.
-
Determination of pKa
Method: Potentiometric Titration[7]
-
Apparatus: Calibrated pH meter with a glass electrode, magnetic stirrer, and a 25 mL burette.
-
Reagents:
-
Standardized 0.1 M sodium hydroxide (NaOH) solution.
-
0.1 M hydrochloric acid (HCl) solution.
-
Potassium chloride (KCl) solution (1 M).
-
Glycocholic acid hydrate solution (approximately 1 mM in deionized water).
-
-
Procedure:
-
Pipette 20 mL of the glycocholic acid hydrate solution into a beaker.
-
Add a small amount of KCl solution to maintain a constant ionic strength.[7]
-
Place a magnetic stir bar in the beaker and place it on the magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH.
-
Titrate the solution by adding small increments (0.1-0.2 mL) of the standardized 0.1 M NaOH solution from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).[8]
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Method: Reversed-Phase HPLC with UV Detection[9][10]
-
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of glycocholic acid hydrate reference standard in the mobile phase to prepare a stock solution of a known concentration. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Accurately weigh and dissolve the glycocholic acid hydrate sample in the mobile phase to a similar concentration as the standard.
-
-
Procedure:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
The purity is calculated by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks, or by quantifying against the reference standard.
-
Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of glycocholic acid hydrate. Detailed assignments of the proton and carbon signals have been reported in the literature, confirming the steroidal backbone and the glycine conjugate.[11][12][13][14]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of glycocholic acid. In electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ is typically observed. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragment ions resulting from the cleavage of the amide bond and losses of water molecules from the steroid core.[15][16][17]
Biological Activity and Signaling Pathways
Glycocholic acid is not merely a digestive aid; it is also a signaling molecule that modulates various metabolic pathways, primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.
Farnesoid X Receptor (FXR) Signaling Pathway
Activation of FXR by glycocholic acid initiates a cascade of events that regulate bile acid homeostasis, lipid metabolism, and glucose metabolism.
Experimental Workflow for Investigating FXR Activation
The following workflow outlines a typical experiment to assess the activation of FXR by glycocholic acid in a human liver cell line (e.g., HepG2).
Detailed Protocol for FXR Reporter Gene Assay in HepG2 Cells: [8][18][19][20]
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfection:
-
Seed HepG2 cells in a 24-well plate.
-
Co-transfect the cells with an FXR expression plasmid, a reporter plasmid containing an FXR response element upstream of a luciferase gene, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of glycocholic acid hydrate (dissolved in a suitable vehicle, e.g., DMSO) or a vehicle control.
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Quantitative PCR (qPCR) for Target Gene Expression: [18][19]
-
RNA Extraction: Following treatment with glycocholic acid, extract total RNA from the HepG2 cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for FXR target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Synthesis and Purification
Glycocholic acid can be synthesized by the condensation of cholic acid and glycine. A common method involves the formation of a mixed anhydride of cholic acid, which then reacts with a glycine ester, followed by hydrolysis to yield glycocholic acid.[2][3][21][22] Purification is typically achieved through recrystallization.
This comprehensive guide provides a solid foundation for understanding the chemical and biological aspects of glycocholic acid hydrate. The detailed protocols and structured data are intended to support and enhance research and development efforts in the pharmaceutical and life sciences industries.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 3. EP2427473B1 - Method for the synthesis of glycocholic acid - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. saltise.ca [saltise.ca]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iosrphr.org [iosrphr.org]
- 11. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. researchgate.net [researchgate.net]
- 14. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Farnesoid X Receptor Signaling Activates the Hepatic X-box Binding Protein 1 Pathway in vitro and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. WO2010128472A1 - Method for the synthesis of glycocholic acid - Google Patents [patents.google.com]
- 22. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
